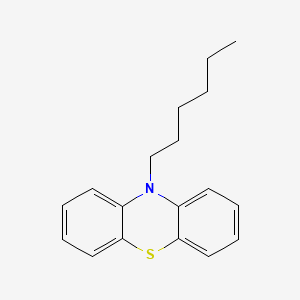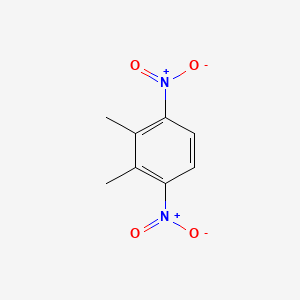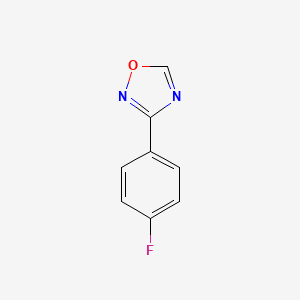
3-Bromo-2-méthylpropanenitrile
Vue d'ensemble
Description
3-Bromo-2-methylpropanenitrile is a compound belonging to the family of nitriles. It has a molecular formula of C4H6BrN and a molecular weight of 148 g/mol.
Synthesis Analysis
Nitriles can be synthesized from halogenoalkanes, amides, and from aldehydes and ketones . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methylpropanenitrile has been analyzed using various methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The primary halogenoalkane bromomethane reacts via an SN2 mechanism . The bromine (or other halogen) in the halogenoalkane is simply replaced by a -CN group - hence a substitution reaction .Physical And Chemical Properties Analysis
3-Bromo-2-methylpropanenitrile has a density of 1.339 g/mL at 25 °C . Its boiling point is 140.3±13.0 °C at 760 mmHg .Applications De Recherche Scientifique
Préparation des acrylates bêta-substitués
Le 3-Bromo-2-méthylpropanenitrile agit comme un élément de construction organique pour la préparation des acrylates bêta-substitués . Ces acrylates sont couramment utilisés dans la production de polymères, de revêtements, d'adhésifs et de mastics.
Synthèse du 2-(phénylthiométhyl)propénoate de t-butyle
Ce composé est utilisé dans la préparation du 2-(phénylthiométhyl)propénoate de t-butyle . Il s'agit d'un intermédiaire utile en synthèse organique, en particulier dans la production de produits pharmaceutiques et d'agrochimiques.
Synthèse du 3-(phénylthio)-2-(phénylthiométhyl)propénoate de t-butyle
Le this compound est également utilisé dans la préparation du 3-(phénylthio)-2-(phénylthiométhyl)propénoate de t-butyle . Ce composé a des applications potentielles dans la synthèse de molécules biologiquement actives.
Synthèse du 3-(phénylthio)-2-(phényl-sulfinylméthyl)propénoate
Une autre application du this compound est la synthèse du 3-(phénylthio)-2-(phényl-sulfinylméthyl)propénoate . Ce composé est un intermédiaire utile dans la synthèse de divers composés organiques.
Synthèse des bêta-lactames
Le this compound joue un rôle important dans la synthèse des bêta-lactames par cyclisation de l'amide correspondant . Les bêta-lactames sont une classe d'antibiotiques qui comprennent les pénicillines, les céphalosporines et les carbapénèmes.
Réagit avec l'arsénite alcalin
Le this compound réagit avec l'arsénite alcalin pour donner de l'acide (RS)-3-arsono-2-(hydroxyméthyl)propionique . Cette réaction a des applications potentielles dans le domaine de la chimie organoarsénique.
Mécanisme D'action
Target of Action
It’s known that halogenoalkanes like this compound often undergo nucleophilic substitution reactions .
Mode of Action
3-Bromo-2-methylpropanenitrile, being a halogenoalkane, is likely to undergo nucleophilic substitution reactions. In such reactions, a nucleophile, an atom or molecule that donates an electron pair, substitutes a halogen atom in the halogenoalkane . For instance, when a similar compound, 2-bromo-2-methylpropane, is refluxed with an aqueous solution of sodium hydroxide, the nucleophilic hydroxide ion substitutes the bromine of the tertiary halogenoalkane .
Biochemical Pathways
The compound’s potential to participate in nucleophilic substitution reactions suggests it could influence a variety of biochemical processes, depending on the specific nucleophile involved .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, would likely influence its pharmacokinetics .
Result of Action
The compound’s potential to participate in nucleophilic substitution reactions suggests it could have a variety of effects, depending on the specific context and conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-methylpropanenitrile. For instance, the compound is classified as flammable and acutely toxic, suggesting that it should be handled with care to ensure safety . Furthermore, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemical species .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Bromo-2-methylpropanenitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. For instance, it can undergo free radical bromination and nucleophilic substitution, which are essential in organic synthesis . The compound’s interactions with biomolecules are primarily through its bromine and nitrile groups, which can form covalent bonds with nucleophiles.
Cellular Effects
3-Bromo-2-methylpropanenitrile has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s bromine group can interact with cellular proteins, potentially leading to modifications in protein function and signaling pathways . Additionally, its nitrile group can affect gene expression by interacting with transcription factors and other DNA-binding proteins.
Molecular Mechanism
The molecular mechanism of 3-Bromo-2-methylpropanenitrile involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new covalent bonds with nucleophiles . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the nitrile group can influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methylpropanenitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-2-methylpropanenitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methylpropanenitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have indicated that high doses of 3-Bromo-2-methylpropanenitrile can cause toxic effects, including cellular damage and alterations in metabolic pathways . It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
3-Bromo-2-methylpropanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds. The compound’s bromine and nitrile groups play crucial roles in its metabolism, influencing the activity of enzymes involved in its degradation and conversion . These interactions can affect metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of 3-Bromo-2-methylpropanenitrile within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its bromine and nitrile groups can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
3-Bromo-2-methylpropanenitrile’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its bromine and nitrile groups can influence its activity and function within these subcellular locations.
Propriétés
IUPAC Name |
3-bromo-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN/c1-4(2-5)3-6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVAJFOYUNZGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598463 | |
| Record name | 3-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53744-77-7 | |
| Record name | 3-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-chlorobenzo[d]oxazole](/img/structure/B1342612.png)
![2-Iodo-5-methoxybenzo[d]thiazole](/img/structure/B1342613.png)











